![molecular formula C14H15ClN2O4 B5184441 ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate
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Overview
Description
Ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate, commonly known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Etodolac belongs to the pyrrolizine carboxylic acid class of NSAIDs and is structurally similar to other NSAIDs like ibuprofen and naproxen.
Mechanism of Action
Etodolac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, Etodolac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). Etodolac has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using Etodolac in lab experiments is that it is a well-established ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using Etodolac is that it can have off-target effects on other enzymes besides COX, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on Etodolac. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the investigation of Etodolac's potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, research could be conducted on the potential use of Etodolac in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
Etodolac can be synthesized by reacting 4-chlorobenzoyl chloride with glycine in the presence of triethylamine to form 4-chlorobenzoyl glycine. The resulting compound is then reacted with ethyl chloroformate and pyrrolidine to form Etodolac.
Scientific Research Applications
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Etodolac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCTUKLEIODMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-YL]amino}acetate |
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